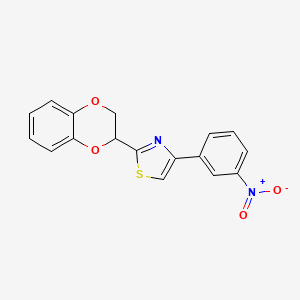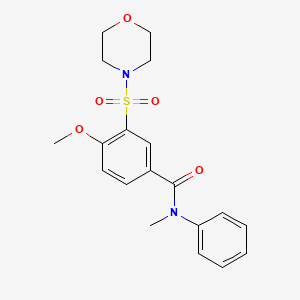![molecular formula C15H15NO4S B5175303 methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate, commonly known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, which is commonly used to treat pain and inflammation.
Mecanismo De Acción
MTAPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. MTAPA selectively inhibits the activity of COX-2, which is overexpressed in many cancer cells and is involved in the regulation of inflammation and cell proliferation. By inhibiting COX-2 activity, MTAPA can suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
MTAPA has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. MTAPA has been shown to reduce the production of prostaglandins and thromboxanes, which are involved in the regulation of inflammation and pain. Additionally, MTAPA has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTAPA has several advantages for lab experiments, including its high solubility in water and organic solvents, and its stability under various conditions. However, MTAPA has some limitations, including its low selectivity for COX-2 over COX-1, which can lead to unwanted side effects. Additionally, MTAPA has poor oral bioavailability, which limits its use in oral drug formulations.
Direcciones Futuras
There are several future directions for the research on MTAPA, including the development of more selective COX-2 inhibitors with improved pharmacological properties. Additionally, MTAPA can be used as a building block for the synthesis of novel materials with potential applications in nanotechnology and catalysis. Further studies are needed to investigate the potential of MTAPA in cancer therapy, drug delivery, and material science.
Métodos De Síntesis
MTAPA can be synthesized through a multistep process starting from 2-thiophenecarboxylic acid. The first step involves the conversion of 2-thiophenecarboxylic acid into 2-thiophenecarboxylic acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 3-aminophenol and triethylamine to form the intermediate 3-(2-thienyl)phenoxyacetamide. The final step involves the methylation of the amide group using methyl iodide to obtain MTAPA.
Aplicaciones Científicas De Investigación
MTAPA has been extensively studied for its potential applications in various fields, including cancer research, drug delivery, and material science. MTAPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In drug delivery, MTAPA has been used as a prodrug to improve the solubility and bioavailability of poorly soluble drugs. Additionally, MTAPA has been used as a building block for the synthesis of novel materials with potential applications in nanotechnology and catalysis.
Propiedades
IUPAC Name |
methyl 2-[3-[(2-thiophen-2-ylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-15(18)10-20-12-5-2-4-11(8-12)16-14(17)9-13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSGYFJKKOARHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5175255.png)
![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)
![N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)
![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)
![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175335.png)
